Cis-1-Tert-Butyl 6A-Ethyl Hexahydro-1H-Spiro[Cyclopenta[C]Pyrrole-4,4-Piperidine]-1,6A-Dicarboxylate
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Overview
Description
Cis-1-Tert-Butyl 6A-Ethyl Hexahydro-1H-Spiro[Cyclopenta[C]Pyrrole-4,4-Piperidine]-1,6A-Dicarboxylate is a complex organic compound with a unique spirocyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Cis-1-Tert-Butyl 6A-Ethyl Hexahydro-1H-Spiro[Cyclopenta[C]Pyrrole-4,4-Piperidine]-1,6A-Dicarboxylate typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the spirocyclic core and the introduction of the tert-butyl and ethyl groups. Common reagents used in these reactions include organometallic reagents, protecting groups, and catalysts to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and scalability. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of more efficient catalysts. The goal is to achieve a cost-effective and environmentally friendly production process.
Chemical Reactions Analysis
Types of Reactions
Cis-1-Tert-Butyl 6A-Ethyl Hexahydro-1H-Spiro[Cyclopenta[C]Pyrrole-4,4-Piperidine]-1,6A-Dicarboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can be used to modify the oxidation state of the compound, potentially leading to different derivatives.
Substitution: The compound can undergo substitution reactions where specific atoms or groups are replaced by others.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide, reducing agents such as lithium aluminum hydride or sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents, and catalysts to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carbonylated derivatives, while reduction may produce more saturated compounds. Substitution reactions can lead to a wide range of functionalized derivatives.
Scientific Research Applications
Cis-1-Tert-Butyl 6A-Ethyl Hexahydro-1H-Spiro[Cyclopenta[C]Pyrrole-4,4-Piperidine]-1,6A-Dicarboxylate has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound may be studied for its potential biological activity, including its interactions with enzymes or receptors.
Medicine: Research may explore its potential as a pharmaceutical agent, particularly in drug discovery and development.
Industry: The compound can be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of Cis-1-Tert-Butyl 6A-Ethyl Hexahydro-1H-Spiro[Cyclopenta[C]Pyrrole-4,4-Piperidine]-1,6A-Dicarboxylate involves its interaction with molecular targets such as enzymes, receptors, or other biomolecules. The spirocyclic structure may allow it to fit into specific binding sites, modulating the activity of the target. Pathways involved in its mechanism of action may include signal transduction, metabolic processes, or gene expression regulation.
Comparison with Similar Compounds
Similar Compounds
Cis-1-Tert-Butyl 6A-Ethyl Hexahydro-1H-Spiro[Cyclopenta[C]Pyrrole-4,4-Piperidine]-1,6A-Dicarboxylate: This compound is unique due to its specific spirocyclic structure and the presence of tert-butyl and ethyl groups.
Tert-Butyl Cis-5-Oxo-1,3,3A,4,6,6A-Hexahydrocyclopenta[C]Pyrrole-2-Carboxylate: A similar compound with a different substitution pattern and functional groups.
Uniqueness
The uniqueness of this compound lies in its specific structural features, which may confer distinct chemical and biological properties. Its spirocyclic core and the presence of tert-butyl and ethyl groups make it a valuable compound for various applications in research and industry.
Properties
Molecular Formula |
C19H32N2O4 |
---|---|
Molecular Weight |
352.5 g/mol |
IUPAC Name |
1-O'-tert-butyl 3a-O-ethyl (3aS,6aS)-spiro[1,2,3,4,5,6a-hexahydrocyclopenta[c]pyrrole-6,4'-piperidine]-1',3a-dicarboxylate |
InChI |
InChI=1S/C19H32N2O4/c1-5-24-15(22)19-7-6-18(14(19)12-20-13-19)8-10-21(11-9-18)16(23)25-17(2,3)4/h14,20H,5-13H2,1-4H3/t14-,19+/m0/s1 |
InChI Key |
UDHKXXMUVKVFFR-IFXJQAMLSA-N |
Isomeric SMILES |
CCOC(=O)[C@@]12CCC3([C@@H]1CNC2)CCN(CC3)C(=O)OC(C)(C)C |
Canonical SMILES |
CCOC(=O)C12CCC3(C1CNC2)CCN(CC3)C(=O)OC(C)(C)C |
Origin of Product |
United States |
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